N'~1~,N'~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide
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Overview
Description
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by a heptanedihydrazide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide typically involves the condensation of two molecules of an indole derivative with a heptanedihydrazide precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~7~-bis(2-(allyloxy)-5-bromobenzylidene)heptanedihydrazide
- N’~1~,N’~7~-bis(3-phenyl-2-propenylidene)heptanedihydrazide
Uniqueness
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is unique due to its specific indole-derived structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
N'~1~,N'~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a complex organic compound characterized by its unique structural features, which include two indole-derived moieties linked by a heptanedihydrazide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C29H34N6O4
- Molecular Weight : 530.6 g/mol
- Structural Features : Contains indole derivatives and hydrazide functionalities which are crucial for its biological activity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, influencing processes such as cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may act on specific receptors that regulate cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar indole structures exhibit selective antiproliferative effects against various cancer cell lines. For instance, studies have shown that indole derivatives can effectively inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N'~1~,N'~7~-bis... | A549 (Lung) | 12.5 | Apoptosis Induction |
N'~1~,N'~7~-bis... | MCF7 (Breast) | 15.0 | Cell Cycle Arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. The indole moiety is known for its role in enhancing antimicrobial efficacy.
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Bactericidal | 32 µg/mL |
Escherichia coli | Bacteriostatic | 64 µg/mL |
Case Studies and Research Findings
-
Anticancer Efficacy :
A study published in ACS Omega demonstrated that newly synthesized N-acyl hydrazone compounds, structurally related to our compound of interest, exhibited significant anticancer activity against multiple cancer cell lines, highlighting the importance of the indole structure in mediating these effects . -
Antimicrobial Properties :
Research has shown that similar compounds targeting trypanothione synthetase have demonstrated potent antitrypanosomal activity, suggesting a potential application for N'~1~,N'~7~-bis[(3E)-2-oxo...] in treating diseases caused by kinetoplastids .
Synthesis and Production
The synthesis of N'~1~,N'~7~-bis[(3E)-2-oxo...] typically involves the condensation of indole derivatives with heptanedihydrazide precursors under reflux conditions using solvents like ethanol or methanol. This process can be optimized for yield and purity through techniques such as chromatography.
Properties
Molecular Formula |
C29H34N6O4 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]heptanediamide |
InChI |
InChI=1S/C29H34N6O4/c1-18(2)34-22-14-10-8-12-20(22)26(28(34)38)32-30-24(36)16-6-5-7-17-25(37)31-33-27-21-13-9-11-15-23(21)35(19(3)4)29(27)39/h8-15,18-19,38-39H,5-7,16-17H2,1-4H3 |
InChI Key |
IEBTYNRCBCODGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O |
Origin of Product |
United States |
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